

Application Notes and Protocols for the Acetylation of 4-Aminosalicylic Acid

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Compound of Interest

Compound Name: 4-Acetamidosalicylic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acetylation of 4-aminosalicylic acid to synthesize N-acetyl-4-aminosalicylic acid. This compound is of interest in pharmaceutical research, potentially as a prodrug of 4-aminosalicylic acid, which has been used in the treatment of tuberculosis and inflammatory bowel disease.

Introduction

4-Aminosalicylic acid (4-ASA) is a drug that has been used as a second-line agent for the treatment of tuberculosis. The acetylation of the amino group in 4-ASA yields N-acetyl-4-aminosalicylic acid. This modification can alter the pharmacokinetic properties of the parent drug, potentially leading to improved delivery or reduced side effects. The most common and straightforward method for this synthesis involves the use of acetic anhydride as the acetylating agent.

Data Presentation

A summary of the key quantitative data for the starting material and the product is presented in the table below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
4-Aminosalicylic Acid	C ₇ H ₇ NO ₃	153.14[1]	135-145[2]
N-Acetyl-4-aminosalicylic Acid	C ₉ H ₉ NO ₄	195.17[3]	228

Experimental Protocols

Materials:

- 4-Aminosalicylic acid
- Acetic anhydride
- Diethyl ether
- Round-bottom flask (50 mL)
- Magnetic stir bar and stirrer
- Filtration apparatus (e.g., Büchner funnel and flask)
- Standard laboratory glassware

Protocol for N-Acetylation of 4-Aminosalicylic Acid:[4]

- To a 50 mL round-bottom flask, add 4-aminosalicylic acid (1.0 mmol, 153.14 mg).
- Add acetic anhydride (1.2 mmol, 0.113 mL) to the flask.
- Stir the mixture at room temperature. The reaction is typically complete within a short period, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add diethyl ether (5 mL) to the reaction mixture to precipitate the product.

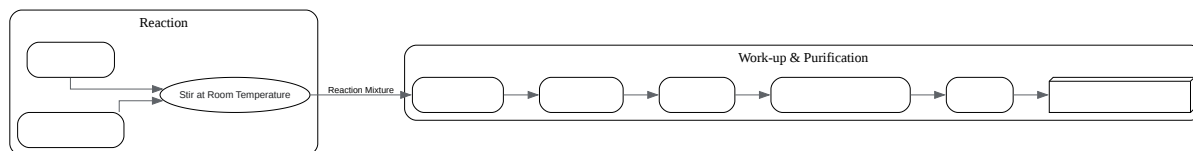
- Allow the mixture to stand at room temperature for approximately one hour to ensure complete crystallization.
- Collect the crystalline product by filtration.
- Wash the collected crystals with a small amount of cold diethyl ether to remove any residual impurities.
- Dry the purified N-acetyl-4-aminosalicylic acid.

Characterization:

The identity and purity of the synthesized N-acetyl-4-aminosalicylic acid can be confirmed by various analytical techniques, including:

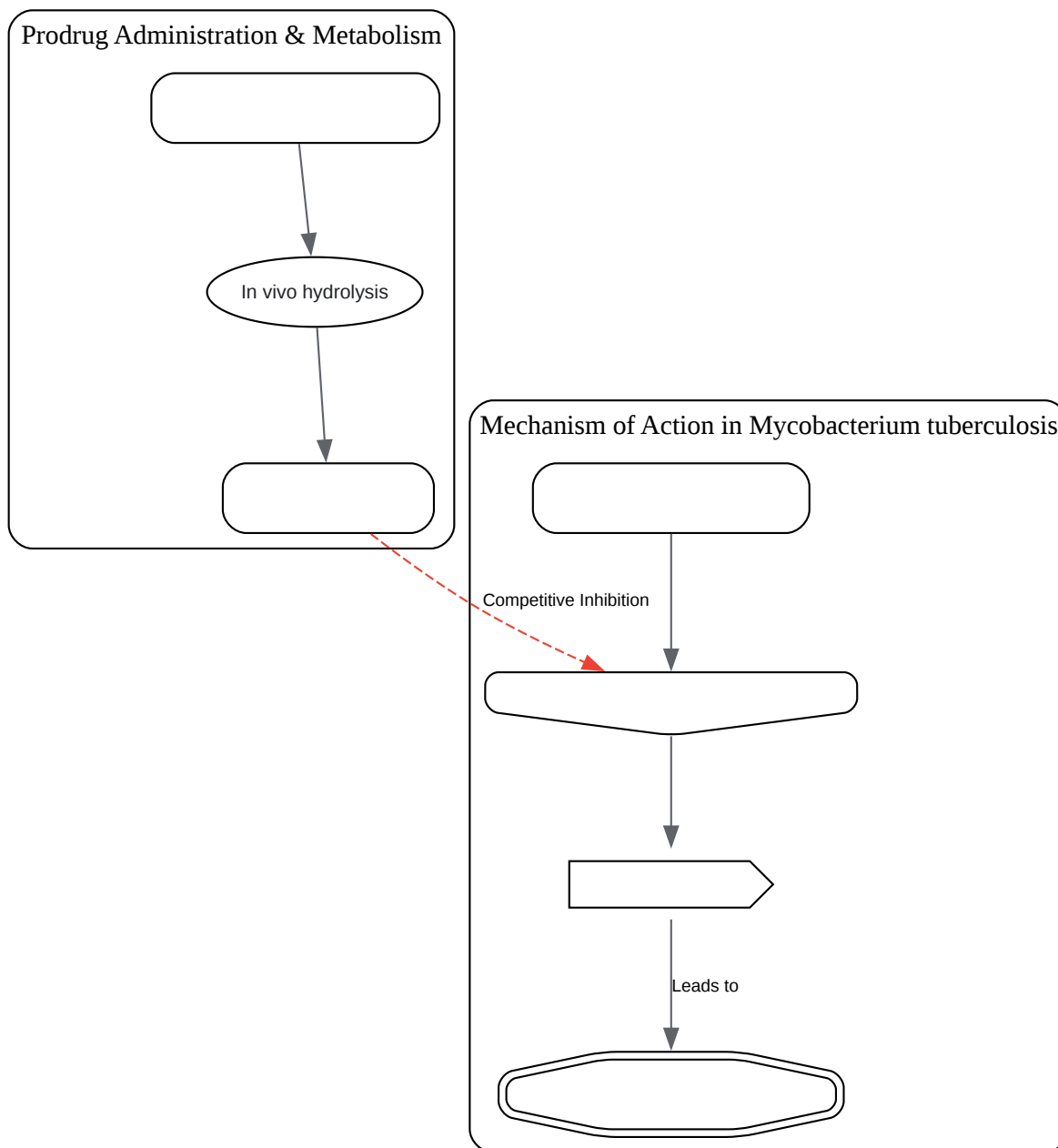
- **Melting Point:** The melting point of the purified product should be sharp and consistent with the literature value (228 °C).
- **Infrared (IR) Spectroscopy:** The IR spectrum should show the appearance of an amide C=O stretch and N-H bend, and the disappearance of the primary amine N-H stretches of the starting material.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons around 2 ppm, in addition to the aromatic protons.
 - ¹³C NMR: The spectrum should show a signal for the acetyl carbonyl carbon around 170 ppm and the methyl carbon around 24 ppm.

Mandatory Visualizations



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Caption: Experimental workflow for the acetylation of 4-aminosalicylic acid.



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Caption: Proposed mechanism of action of N-acetyl-4-aminosalicylic acid as a prodrug.

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